1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine
Description
1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-chloro-6-fluorophenyl substituent at the 3-position. The Boc group enhances stability and solubility in organic solvents, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for amine protection during multi-step reactions . This compound is structurally tailored for applications in drug discovery, where halogenated aromatic groups are often employed to modulate pharmacokinetic properties such as lipophilicity and metabolic stability.
Properties
Molecular Formula |
C15H19ClFNO2 |
|---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
tert-butyl 3-(2-chloro-6-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)13-11(16)5-4-6-12(13)17/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
OXKSSDCVNSHRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine Ring
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is typically constructed through cyclization reactions from suitable precursors. Common approaches include:
Cyclization of amino alcohols or amino acids : Starting from precursors such as 3-hydroxypyrrolidine derivatives or amino acids, cyclization can be induced by intramolecular nucleophilic substitution or reductive amination.
Ring closure via nucleophilic substitution : For example, epichlorohydrin can be reacted with nucleophiles like sodium cyanide to form intermediates such as 4-chloro-3-hydroxy-butyronitrile, which upon reduction and ring closure yield pyrrolidine derivatives.
Use of protected pyrrolidinones : Pyrrolidinone derivatives bearing protecting groups (e.g., N-Boc-3-pyrrolidinone) serve as key intermediates for further functionalization.
Introduction of the Boc Protecting Group
Protection of the pyrrolidine nitrogen with the tert-butoxycarbonyl (Boc) group is a crucial step to prevent unwanted side reactions during subsequent transformations. This is generally achieved by:
Reacting the free amine or pyrrolidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium carbonate .
The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, yielding the N-Boc-protected pyrrolidine with enhanced stability and solubility in organic solvents.
The key step to obtain 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine is the introduction of the halogenated aromatic group at the 3-position of the pyrrolidine ring. This is typically done by:
Nucleophilic addition of an aryl organometallic reagent to a pyrrolidinone intermediate : For example, a halogenated aryl lithium or Grignard reagent derived from 2-chloro-6-fluorobromobenzene can be reacted with N-Boc-3-pyrrolidinone to form the corresponding 3-substituted pyrrolidine after reduction and workup.
Lithiation of halogenated aryl precursors : Treatment of 2-chloro-6-fluorobromobenzene with n-butyllithium or i-PrMgCl·LiCl at low temperatures (-78 °C to 0 °C) generates the aryl lithium or magnesium species, which then adds to the carbonyl of the N-Boc-3-pyrrolidinone.
Subsequent reduction and purification : After nucleophilic addition, the intermediate is reduced (if necessary) and purified by extraction and chromatographic techniques to yield the desired compound with typical yields around 60-70%.
Typical Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of pyrrolidinone | Starting from pyrrolidinone or amino acid derivatives; cyclization under acidic/basic conditions | Variable | Precursor preparation step; purity critical for subsequent steps |
| Boc protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine or sodium carbonate, room temperature | >90 | Mild conditions; protects the nitrogen to prevent side reactions |
| Preparation of aryl organometallic | 2-chloro-6-fluorobromobenzene, n-butyllithium or i-PrMgCl·LiCl, -78 °C to 0 °C | - | Low temperature to avoid side reactions; generates nucleophile for addition |
| Nucleophilic addition to pyrrolidinone | Addition of aryl lithium/magnesium to N-Boc-3-pyrrolidinone in ether or THF at 0 °C | 60-70 | Followed by aqueous workup and purification |
Industrial and Large-Scale Synthesis Considerations
Continuous flow synthesis : Industrial production may employ continuous flow reactors to control reaction times, temperatures, and mixing, improving yield and reproducibility.
Advanced purification : Use of flash chromatography, crystallization, and distillation ensures high purity (>95%) of the final product suitable for pharmaceutical applications.
Cost considerations : Use of cost-effective starting materials like epichlorohydrin and avoidance of expensive chiral precursors (e.g., D-malic acid) can reduce production costs.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Advantages | Disadvantages |
|---|---|---|---|
| Pyrrolidine ring formation | Cyclization of amino alcohols or amino acids | Well-established, versatile | Some precursors costly |
| Boc protection | Reaction with di-tert-butyl dicarbonate, base | High yield, mild conditions | Requires careful moisture control |
| Aryl substituent introduction | Nucleophilic addition of aryl lithium/magnesium | Direct installation, good yields | Requires low temperature handling |
| Industrial scale synthesis | Continuous flow, optimized purification | Scalable, reproducible | Requires specialized equipment |
This comprehensive analysis consolidates the known preparation methods of 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine, highlighting key synthetic strategies, reaction conditions, and practical considerations for laboratory and industrial synthesis.
- Benchchem product overview and synthetic route summary for 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine, 2025.
- CN102249971A patent: Synthesis processes involving epichlorohydrin and Boc protection for related pyrrolidine derivatives, 2011.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group, chloro, and fluoro substituents can influence its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(R)-(+)-1-Boc-3-Aminopyrrolidine
- Structural Differences: Replaces the 2-chloro-6-fluorophenyl group with an amino (-NH2) group.
- Reactivity: The free amino group in deprotected forms is highly reactive, necessitating Boc protection for storage and handling .
- Applications : Widely used as a chiral building block in asymmetric synthesis. Priced at ¥16,500/5g (purity >98%), it is commercially available but lacks the halogenated aromatic functionality of the target compound .
1-Boc-3-(Bromomethyl)Pyrrolidine (CAS 1067230-64-1)
- Structural Differences : Substitutes the aryl group with a bromomethyl (-CH2Br) moiety.
- Similarity Score : 1.00 (exact structural match except for substituents) .
Non-Boc-Protected Analogs
(S)-2-(2-Chloro-6-Fluorophenyl)Pyrrolidine Hydrochloride
- Structural Differences : Lacks the Boc group and has a hydrochloride salt form.
- Implications : The unprotected amine increases reactivity but reduces stability. The (S)-stereochemistry may lead to divergent biological activity compared to the target compound’s unspecified stereoisomer .
Piperidine vs. Pyrrolidine Derivatives
(S)-tert-Butyl 3-(Bromomethyl)Piperidine-1-Carboxylate (CAS 158406-99-6)
- Structural Differences : Six-membered piperidine ring vs. five-membered pyrrolidine.
- Impact : Reduced ring strain in piperidine alters conformational flexibility and reactivity. Similarity score: 0.94 .
Halogenated Aryl Substituents
Fluorolintane (1-[1-(2-Fluorophenyl)-2-Phenylethyl]Pyrrolidine)
- Structural Differences : Contains a 2-fluorophenyl group and a phenylethyl side chain.
- Analytical Methods : Characterized via NMR, GC-MS, and X-ray crystallography (using SHELX software ), highlighting the importance of halogenated aromatic systems in drug design .
Analytical Characterization Methods
- Chromatography and Spectroscopy : GC-MS and NMR (referenced in fluorolintane studies ) are standard for purity and structural analysis.
Biological Activity
1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The presence of the tert-butoxycarbonyl (Boc) group and the halogenated phenyl moiety significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer research and neuropharmacology.
Structural Characteristics
The molecular formula of 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine is CHClFNO\ and it has a molecular weight of approximately 245.69 g/mol. The structural components include:
- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle that contributes to the compound's reactivity.
- Boc group : A protective group that enhances the compound's stability and facilitates further chemical modifications.
- Chloro and fluoro substituents : These halogen atoms can improve lipophilicity and bioavailability, which are crucial for drug development.
Anticancer Properties
Research indicates that pyrrolidine derivatives, including 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine, exhibit significant anticancer activity. Compounds with similar structures have been evaluated for their effects against various cancer cell lines:
| Compound | Cell Line | IC (µg/mL) | Activity |
|---|---|---|---|
| 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine | MDA-MB231 | Not specified | Potentially active |
| 1-Boc-3-(3-bromo-4-fluorophenyl)pyrrolidine | HCT116 | 42.5 | High activity |
| 1-Boc-3-(3-chloro-4-fluorophenyl)pyrrolidine | Mia-PaCa2 | 64.3 | Moderate activity |
Studies suggest that the fluorinated phenyl group may enhance the compound's interaction with biological targets, leading to increased cytotoxicity against cancer cells.
The exact mechanism by which 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Inhibition of key signaling pathways : Similar compounds have shown to inhibit pathways involved in cell proliferation and survival, particularly in cancer cells.
- Induction of apoptosis : Pyrrolidine derivatives often induce programmed cell death in cancer cells through modulation of apoptosis-related proteins .
Case Studies
Several studies have documented the efficacy of pyrrolidine derivatives in preclinical settings:
- Study on MDA-MB231 Cells : A series of pyrrolidine derivatives were tested against breast cancer cell lines, with some showing IC values as low as 42.5 µg/mL, indicating strong antiproliferative effects .
- Neuropharmacological Applications : Compounds similar to 1-Boc-3-(2-chloro-6-fluorophenyl)pyrrolidine have been investigated for their potential to act as neuroprotective agents, targeting pathways associated with neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
